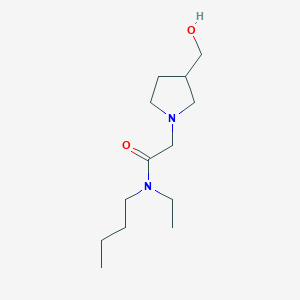

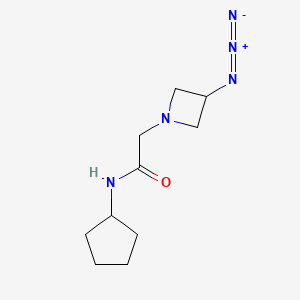

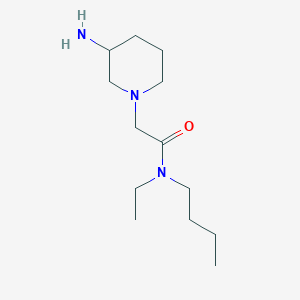

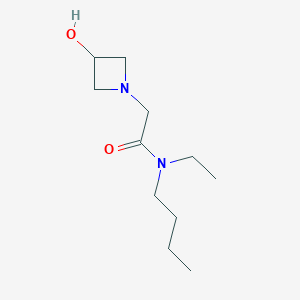

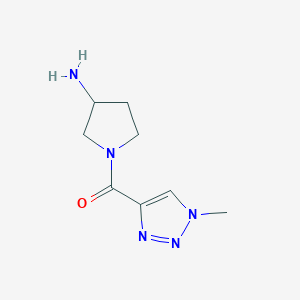

(3-氨基吡咯烷-1-基)(1-甲基-1H-1,2,3-三唑-4-基)甲甲酮

描述

Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been reported via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy . The essentially planar pyrazole ring in the title hemisolvate is almost coplanar with the pendant thiourea residue and slightly twisted with respect to the triazole ring .

Chemical Reactions Analysis

The first step employed Mitsunobu reaction between (S)-(-) ethyl lactate and 4-bromo-2-methoxy phenol using diisopropylazodicarboxylate (DIAD). The reaction afforded the expected compound in 86% yield .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by IR, 1H-NMR, 13C NMR spectroscopy, and high-resolution mass spectrometry .

科学研究应用

Drug Discovery

The 1,2,3-triazole core of the compound is significant in medicinal chemistry. It mimics the amide bond, which is prevalent in many bioactive molecules. This structural similarity allows for the creation of novel drugs with potential efficacy against a variety of diseases. For instance, 1,2,3-triazoles have been incorporated into drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic .

Organic Synthesis

In organic chemistry, the triazole ring serves as a stable scaffold for the synthesis of complex molecules. It can act as a ‘click’ connector in the click chemistry approach, facilitating the creation of diverse organic compounds with high specificity and yield .

Polymer Chemistry

The triazole unit is used in the design of polymers for its thermal stability and robustness. It can improve the material properties of polymers, making them suitable for high-performance applications .

Supramolecular Chemistry

Due to its ability to engage in hydrogen bonding and its strong dipole moment, the triazole ring is employed in supramolecular assemblies. It can help in the formation of intricate structures with specific functions .

Bioconjugation

The compound’s triazole ring can be used for bioconjugation, linking biomolecules to other structures, such as drugs or fluorescent tags, without disrupting their biological activity. This is crucial for drug delivery and diagnostic imaging .

Chemical Biology

In chemical biology, the triazole moiety is instrumental in probing biological systems. It can be incorporated into small molecules that interact with enzymes and receptors, providing insights into biological processes .

Fluorescent Imaging

The triazole ring can be part of fluorescent probes. These compounds are designed to emit light upon activation, which is useful in visualizing cellular components and tracking biological events .

Materials Science

The inherent stability of the triazole ring makes it suitable for applications in materials science. It can be used in the development of new materials with desirable properties such as enhanced durability or conductivity .

作用机制

The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme . A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

未来方向

The future directions of research on “(3-aminopyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” and similar compounds could involve further exploration of their potential applications in pharmaceuticals and agrochemicals . In silico studies of sulfonyl piperazine-integrated triazole conjugates unveil that they possess drug-like properties . According to the molecular modelling studies, compound binds to the colchicine binding site of the tubulin .

属性

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O/c1-12-5-7(10-11-12)8(14)13-3-2-6(9)4-13/h5-6H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQFCRVKHZATFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-aminopyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。